

Application Notes and Protocols for the Spectrophotometric Determination of Rhenium

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of rhenium using potassium ferrocyanide through spectrophotometry. The described method is sensitive, reliable, and applicable to various sample matrices where rhenium concentration needs to be accurately measured.

Principle

In a strong hydrochloric acid medium, heptavalent rhenium (Re(VII)), typically in the form of perrhenate (ReO₄⁻), is reduced to a lower oxidation state by stannous chloride (SnCl₂).[1][2] The reduced rhenium species subsequently reacts with potassium ferrocyanide (K₄[Fe(CN)₆]) upon heating to form a stable, violet-colored complex.[1][2] This colored complex is quantitatively extractable into an organic solvent, isoamyl alcohol, which allows for its separation from potential aqueous-phase interferences and enhances the sensitivity of the method.[1][2] The absorbance of the extracted complex is measured at its wavelength of maximum absorbance (λ max), and the concentration of rhenium is determined from a calibration curve prepared from standard solutions.[1][2] The ratio of rhenium to ferrocyanide in the extracted species is 1:1.[1]

Quantitative Data Summary



The key analytical parameters for the spectrophotometric determination of rhenium using potassium ferrocyanide are summarized in the table below for easy reference and comparison.

Parameter	Value / Description	Source(s)
Analyte	Rhenium (Re)	[1][2]
Method	Spectrophotometry	[1][2]
Complexing Reagent	2% (w/v) Potassium Ferrocyanide (K4[Fe(CN)6])	[1][2]
Reducing Agent	20% (w/v) Stannous Chloride (SnCl ₂) in HCl	[1][2]
Medium	~3 M Hydrochloric Acid (HCl) (final concentration)	[1][2]
Reaction Conditions	Heat at 90-95°C for 1-1.5 minutes	[1][2]
Extraction Solvent	Isoamyl Alcohol	[1][2]
Wavelength of Max. Absorbance (λmax)	510 nm	[1]
Beer's Law Range	0 - 20 μg Re/mL	[1][2]
Molar Extinction Coefficient	8.13 x 10 ³ L·mol ⁻¹ ·cm ⁻¹	[1]
Sandell's Sensitivity	0.022 μg/cm²	[1][2]
Molar Ratio (Re:Ferrocyanide)	1:1 in the extracted species	[1][2]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the determination of rhenium.

1. Reagent Preparation



- Standard Rhenium Solution (1 mg/mL): Prepare a stock solution by dissolving a precisely weighed amount of a suitable rhenium salt (e.g., KReO₄) in distilled water containing a few drops of dilute sulfuric acid.
- Working Rhenium Standards: Prepare a series of lower concentration standards by appropriate dilution of the stock solution.
- Potassium Ferrocyanide Solution (2% w/v): Dissolve 2 g of potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in 100 mL of distilled water. This solution should be prepared fresh daily.
- Stannous Chloride Solution (20% w/v): Dissolve 20 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 20 mL of 1:1 HCl with gentle heating until the solution is clear. Cool and dilute to 100 mL with distilled water in a volumetric flask.[1]
- Hydrochloric Acid (10 M): Prepare by appropriate dilution of concentrated HCl.
- Isoamyl Alcohol
- 2. Sample Preparation and Complex Formation
- Transfer a sample solution containing up to 500 μg of rhenium into a 100 mL beaker.
- Add 6 mL of 10 M HCl.[1]
- Add 4.5 mL of the 2% potassium ferrocyanide solution.[1]
- Add 1 mL of the 20% stannous chloride solution.[1]
- Gently mix the solution and adjust the total volume to 20 mL with distilled water.[1]
- Heat the beaker on a water bath or hot plate at 90-95°C for 1-1.5 minutes.[1] A stable violetcolored species will form.
- Cool the solution to room temperature.
- 3. Extraction Procedure



- Transfer the cooled solution into a 100 mL separatory funnel.[1]
- Readjust the volume to 20 mL with distilled water if necessary.[1]
- Add 20 mL of isoamyl alcohol to the separatory funnel.[1]
- Shake vigorously for 2 minutes to extract the rhenium complex into the organic phase.[1]
- Allow the layers to separate.
- Drain the lower aqueous layer and discard.
- Filter the organic layer through a Whatman No. 41 filter paper into a 25 mL volumetric flask to remove any suspended water droplets.[1]
- Wash the filter paper twice with 1 mL portions of isoamyl alcohol, collecting the washings in the volumetric flask.[1]
- Make up the volume to the mark with isoamyl alcohol and mix well.[1]
- 4. Spectrophotometric Measurement
- Calibrate a UV-Vis spectrophotometer using isoamyl alcohol as a blank.
- Measure the absorbance of the extracted complex at 510 nm using 1 cm cells.[1]
- Prepare a calibration curve by performing the entire procedure on a series of standard rhenium solutions of known concentrations.[2]
- Determine the concentration of rhenium in the unknown sample by comparing its absorbance to the calibration curve.[2]
- 5. Interferences

The method is reported to be free from interference by several common anions and cations.[1]

Anions: Sulfate, chloride, oxalate, tartrate, and EDTA do not interfere.[1]



 Cations: Microamounts of U(VI), Cr(VI,III), V(V), Fe(III,II), Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) do not interfere.[1]

Visualizations

Chemical Reaction Pathway

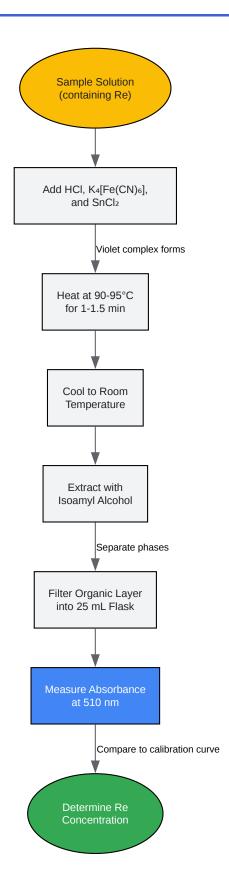
The following diagram illustrates the proposed chemical reaction pathway for the formation of the colored rhenium complex.

Proposed reaction pathway for complex formation.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample preparation to final measurement.





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Workflow for spectrophotometric determination of Rhenium.



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References

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